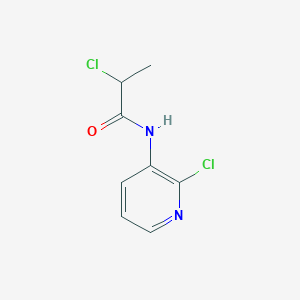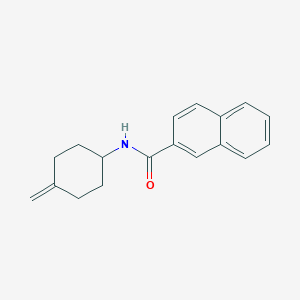
Vitamin E-d9 (all racemic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin E-d9 (all racemic) is a variant of Vitamin E. Its chemical name is alpha-Tocopherol acetate-d9 (all racemic). It has several synonyms such as O-acetyl-5-methyl-7,8-bis (trideuteromethyl)tocol, 2,7-dimethyl-5,8-bis (trideuteromethyl)-2- (4,8,12-trimethyltridecyl)chroman-6-yl acetate,2-methyl-5,7,8-tris (methyl-d3)-2- (4,8,12-trimethyltridecyl)c hroman-6-ol . The molecular formula of Vitamin E-d9 (all racemic) is C29H41D9O2 .
Molecular Structure Analysis
Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . The molecular weight of Vitamin E-d9 (all racemic) is 439.76 g/mol .Chemical Reactions Analysis
Vitamin E acts as an antioxidant, protecting cell membranes from oxidative damage . One mechanism of Vitamin E’s antioxidant effect is in the termination of lipid peroxidation . Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable Vitamin E radical .Physical and Chemical Properties Analysis
Vitamin E is insoluble in water but soluble in alcohol, other organic solvents (such as ether, acetone, and chloroform), and vegetable oils .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Cardiovascular Health
Vitamin E, recognized for its potent antioxidant properties, has been studied extensively for its role in reducing oxidative stress and improving cardiovascular health. A notable study demonstrated that Vitamin E supplementation could significantly reduce cardiovascular events in individuals with Type 2 Diabetes Mellitus and the Haptoglobin 2-2 genotype, highlighting its potential in targeted cardiovascular disease prevention strategies U. Milman et al., 2007.
Immune System Enhancement
Research indicates that Vitamin E supplementation can enhance the immune response in healthy older adults. This is evidenced by improved cell-mediated immunity, including elevated delayed-type hypersensitivity responses and increased interleukin production, which suggests a role for Vitamin E in supporting immune health with aging S. N. Meydani et al., 1990.
Metabolic and Endothelial Function
Vitamin E has been shown to improve metabolic control and endothelial function in specific populations, such as patients with Type 1 Diabetes Mellitus. Supplementation led to improved endothelial vasodilator function without affecting systemic arterial compliance, suggesting a role for Vitamin E in managing diabetes-related vascular complications R. Skyrme-Jones et al., 2000.
Vitamin E in Exercise and Muscular Health
Vitamin E supplementation has been explored for its effects on exercise-induced oxidative stress and muscle health. Although results have been mixed, some studies suggest that Vitamin E can influence exercise recovery and muscle function, highlighting the need for further research in this area D. Nieman et al., 2004.
Vitamin D Synergy and Bone Health
Studies have also investigated the synergistic effects of Vitamin E with other nutrients, such as Vitamin D, on health outcomes. For instance, Vitamin D and Vitamin E supplementation in athletes did not significantly affect exercise-induced bronchoconstriction, suggesting that the benefits of these vitamins may depend on specific health conditions and require further investigation O. Price et al., 2015.
Wirkmechanismus
Safety and Hazards
Research has shown possible risks to taking Vitamin E. Because of those risks, and because Vitamin E supplements have not been shown to offer significant health benefits, it is generally not recommended to take Vitamin E supplements for disease prevention . Vitamin E is possibly unsafe when taken in doses greater than 1000 mg daily .
Zukünftige Richtungen
Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .
Eigenschaften
IUPAC Name |
2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5D3,6D3,7D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SUJHKIPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2827616.png)
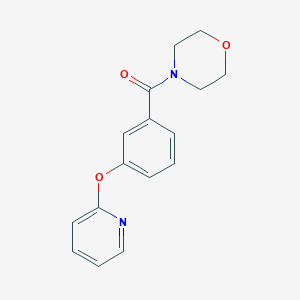
![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)
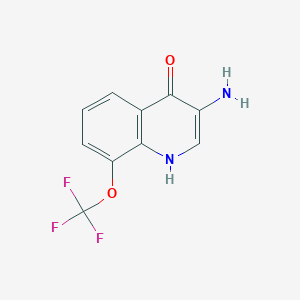
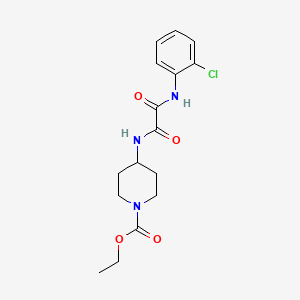
![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)
![N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2827630.png)
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2827633.png)

